molecular formula C11H16FN B8738129 4-Fluoro-N-methyl-benzenebutanamine

4-Fluoro-N-methyl-benzenebutanamine

Cat. No.: B8738129
M. Wt: 181.25 g/mol
InChI Key: BGRUPUJRFFEWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-methyl-benzenebutanamine is a substituted benzylamine derivative with a fluorine atom at the para position of the benzene ring, an N-methyl group, and a butanamine chain. Its structure consists of a benzene core linked to a four-carbon aliphatic chain terminating in a methyl-substituted amine group.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-methylbutan-1-amine

InChI

InChI=1S/C11H16FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3

InChI Key

BGRUPUJRFFEWNX-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-Fluoro-N-methyl-benzenebutanamine can be contextualized through comparisons with the following analogs:

(a) N-(4-Fluorobenzyl)-1-(trifluoromethoxy)-2-butanamine
  • Substituents : 4-Fluoro, trifluoromethoxy, butanamine.
  • Key Features: The trifluoromethoxy group increases electron deficiency and metabolic stability compared to methoxy or hydroxy groups.
  • Molecular Weight : 265.25 g/mol.
(b) N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
  • Substituents : 4-Bromo, 3-fluoro, cyclobutylamine.
  • Key Features: Bromine’s larger atomic radius and lipophilicity may enhance receptor binding affinity but reduce solubility.
  • Molecular Weight : 270.16 g/mol.
(c) 3′-Fluoro-4-dimethylaminoazobenzene
  • Substituents: 3′-Fluoro, dimethylaminoazo.
  • Key Features: This azo dye derivative exhibits high carcinogenic activity in rats, with 3′-fluoro substitution doubling potency compared to the parent compound. Activity correlates with protein-bound dye levels in hepatic tissues .
  • Molecular Weight : 242.27 g/mol.
(d) 4-Formylmonomethylaminoazobenzene
  • Substituents: Formyl, monomethylaminoazo.
  • Key Features: A metabolite of 4-dimethylaminoazobenzene, this compound shows low carcinogenicity, highlighting the critical role of substituent electronic properties in bioactivity .
Table 1: Comparative Analysis of Selected Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
This compound 4-F, N-Me, butanamine C₁₁H₁₆FN 181.25 Not reported -
N-(4-Fluorobenzyl)-1-(trifluoromethoxy)-2-butanamine 4-F, CF₃O, butanamine C₁₂H₁₅F₄NO 265.25 Supplier data available
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine 4-Br, 3-F, cyclobutylamine C₁₂H₁₅BrFN 270.16 Not reported
3′-Fluoro-4-dimethylaminoazobenzene 3′-F, dimethylaminoazo C₁₄H₁₃FN₃ 242.27 High carcinogenicity (rat model)
4′-Fluoro-4-dimethylaminoazobenzene 4′-F, dimethylaminoazo C₁₄H₁₃FN₃ 242.27 Moderate carcinogenicity
Key Observations:

Halogen Effects: Fluorine at the para position (e.g., 4′-fluoro-4-dimethylaminoazobenzene) enhances carcinogenicity compared to non-halogenated analogs, likely due to increased electrophilicity and protein-binding capacity . Bromine substitution () may improve binding affinity but reduce metabolic stability due to its size and susceptibility to enzymatic cleavage.

Azo vs. Benzenebutanamine Scaffolds: Azo dyes () exhibit carcinogenicity linked to hepatic protein binding, whereas benzenebutanamine derivatives () are typically explored for therapeutic applications, emphasizing divergent biological roles despite structural similarities.

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